molecular formula C19H12I2N2O5S B11682461 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid

4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid

Cat. No.: B11682461
M. Wt: 634.2 g/mol
InChI Key: UMJUGCYTGUUQPS-UHFFFAOYSA-N
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Description

4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a benzoic acid moiety linked to a diiodophenoxy group, which is further connected to a tetrahydropyrimidinylidene structure. The presence of iodine atoms and the thioxotetrahydropyrimidinylidene group contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a suitable benzoic acid derivative with a diiodophenoxy compound under controlled conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with the nucleophile, forming new derivatives with altered properties.

Scientific Research Applications

4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of iodine atoms and the thioxotetrahydropyrimidinylidene group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-chloro-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
  • 4-({2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid stands out due to the presence of diiodophenoxy groups, which impart unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and potency .

Properties

Molecular Formula

C19H12I2N2O5S

Molecular Weight

634.2 g/mol

IUPAC Name

4-[[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,6-diiodophenoxy]methyl]benzoic acid

InChI

InChI=1S/C19H12I2N2O5S/c20-13-6-10(5-12-16(24)22-19(29)23-17(12)25)7-14(21)15(13)28-8-9-1-3-11(4-2-9)18(26)27/h1-7H,8H2,(H,26,27)(H2,22,23,24,25,29)

InChI Key

UMJUGCYTGUUQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)NC3=O)I)C(=O)O

Origin of Product

United States

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